molecular formula C27H23O2P B084202 Benzyl 2-(triphenylphosphoranylidene)acetate CAS No. 15097-38-8

Benzyl 2-(triphenylphosphoranylidene)acetate

Cat. No.: B084202
CAS No.: 15097-38-8
M. Wt: 410.4 g/mol
InChI Key: INKMLGJBBDRIQR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzyl 2-(triphenylphosphoranylidene)acetate, also known as Benzyl(triphenylphosphoranylidene)acetate, is a type of organic phosphorus compound . It is commonly used as an organic phosphorus ligand . Ligands are molecules that bind to other molecules, often acting as a signal triggering molecule. In this case, the primary targets of this compound are metal ions, which it stabilizes during metal-catalyzed reactions .

Mode of Action

This compound exhibits good electrophilic properties . It forms complexes with transition metals, thereby promoting catalytic reactions . The interaction of this compound with its targets results in the stabilization of metal ions, which is a crucial step in many metal-catalyzed reactions .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is used as a reactant in tributylphosphine-mediated vinylogous Wittig reactions, synthesis of 1,2-dioxanes for antitrypanosomal activity, organocatalytic Michael-type reactions, Wittig reactions of phosphorus ylides and unsaturated ketones, and stereoselective phosphine-catalyzed cycloaddition to form spirocyclopenteneoxindoles . These reactions are part of larger biochemical pathways that lead to the synthesis of various organic compounds.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to be a permeant of the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be 4.41 , suggesting it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction it is involved in. For example, in tributylphosphine-mediated vinylogous Wittig reactions, it contributes to the formation of carbon-carbon double bonds . In the synthesis of 1,2-dioxanes for antitrypanosomal activity, it plays a role in the formation of the dioxane ring .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and at room temperature . It is also important to note that it should be handled with care due to its classification as a harmful substance . The specific conditions under which it is used can affect its reactivity and the outcome of the reactions it is involved in.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-(triphenylphosphoranylidene)acetate can be synthesized through the reaction of triphenylphosphine with benzyl chloroformate. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(triphenylphosphoranylidene)acetate primarily undergoes Wittig reactions, where it acts as a reagent for the formation of carbon-carbon double bonds. It can also participate in Michael-type reactions and cycloaddition reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alkenes (from Wittig reactions), 1,2-dioxanes (from Michael-type reactions), and spirocyclopenteneoxindoles (from cycloaddition reactions) .

Scientific Research Applications

Benzyl 2-(triphenylphosphoranylidene)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (Carbethoxymethylene)triphenylphosphorane
  • Methyl(triphenylphosphoranylidene)acetate
  • (tert-Butoxycarbonylmethylene)triphenylphosphorane
  • (Ethoxycarbonylmethyl)triphenylphosphonium bromide
  • Methyl diethylphosphonoacetate
  • (Carbethoxyethylidene)triphenylphosphorane
  • (Triphenylphosphoranylidene)acetaldehyde
  • (Triphenylphosphoranylidene)acetonitrile

Uniqueness

Benzyl 2-(triphenylphosphoranylidene)acetate is unique due to its specific structure, which allows for the formation of stable ylides that are highly reactive in Wittig and related reactions. Its ability to form stable intermediates and its versatility in various organic transformations make it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

benzyl 2-(triphenyl-λ5-phosphanylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23O2P/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,22H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKMLGJBBDRIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397527
Record name Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15097-38-8
Record name Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 2-(triphenyl-lambda5-phosphanylidene)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 22.9 g quantity of benzyl bromoacetate was dissolved in 100 ml of dry benzene. A 26.2 g quantity of triphenylphosphine was added thereto at room temperature and stirred overnight. The precipitated solids were collected by filtration, washed with benzene and dissolved in 250 ml of dichloromethane. A 14 ml quantity of triethylamine was added with ice-cooling and stirred with ice-cooling for 30 minutes and at room temperature for a further 30 minutes. The reaction mixture was transferred to a separating funnel, washed with water and dried over magnesium sulfate. The solvent was distilled off and diethyl ether was added to the residue. The resulting precipitate was collected by filtration to provide the title compound as white crystals (yield 41%).
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
100 mL
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Reaction Step One
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Yield
41%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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